molecular formula C24H25N3O8S B11932501 Pomalidomide-PEG2-Tos

Pomalidomide-PEG2-Tos

Cat. No.: B11932501
M. Wt: 515.5 g/mol
InChI Key: PDJTUNUXHWLYAY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-PEG2-Tos involves multiple stepsThe process typically involves the use of coupling agents and suitable solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow synthesis, which allows for a safe operation, excellent reproducibility, and efficient process. This method involves a 3-4 step flow approach, resulting in an overall yield of 38-47% .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-PEG2-Tos undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows for the targeted degradation of proteins through the cereblon pathway. This specificity makes it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C24H25N3O8S

Molecular Weight

515.5 g/mol

IUPAC Name

2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C24H25N3O8S/c1-15-5-7-16(8-6-15)36(32,33)35-14-13-34-12-11-25-18-4-2-3-17-21(18)24(31)27(23(17)30)19-9-10-20(28)26-22(19)29/h2-8,19,25H,9-14H2,1H3,(H,26,28,29)

InChI Key

PDJTUNUXHWLYAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O

Origin of Product

United States

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